molecular formula C19H31N3O B247661 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

Cat. No.: B247661
M. Wt: 317.5 g/mol
InChI Key: YYAUZFWEWWAQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders.

Mechanism of Action

2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission. By blocking the activity of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes. This reduction in glutamate release has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. This compound has also been shown to reduce the release of glutamate, which is involved in a variety of neurological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking mGluR5 activity. However, one limitation of using this compound in lab experiments is its potential off-target effects. This compound may interact with other receptors or enzymes, which could confound the results of experiments.

Future Directions

There are several future directions for research on 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One area of research is the development of more selective mGluR5 antagonists that have fewer off-target effects. Another area of research is the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans with neurological disorders.

Synthesis Methods

The synthesis of 2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-(4-fluorobenzyl)piperidine, which is reacted with 1-(2-methylbenzyl)piperazine to form 4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine. This intermediate is then reacted with 2-chloroethanol to yield the final product, this compound.

Scientific Research Applications

2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction. This compound has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has also been shown to reduce motor symptoms in animal models of Parkinson's disease, a neurodegenerative disorder that affects movement. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-[4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3O/c1-17-4-2-3-5-18(17)16-21-8-6-19(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,19,23H,6-16H2,1H3

InChI Key

YYAUZFWEWWAQDK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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